molecular formula C6H7ClF2O3 B2802920 Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate CAS No. 2063-17-4

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate

Cat. No.: B2802920
CAS No.: 2063-17-4
M. Wt: 200.57
InChI Key: ILOXLVPMINVBMG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate: is an organic compound with the molecular formula C6H7ClF2O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with chlorodifluoromethane in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of specialized reactors and distillation units to ensure high purity and yield. Safety measures are crucial due to the flammable and irritant nature of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of products that can be measured to study enzyme activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOXLVPMINVBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2063-17-4
Record name ethyl 4-chloro-4,4-difluoro-3-oxobutanoate
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